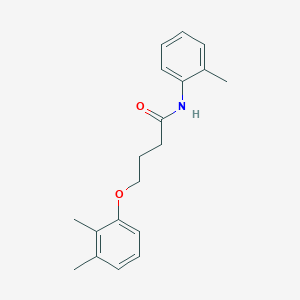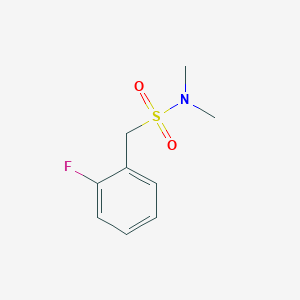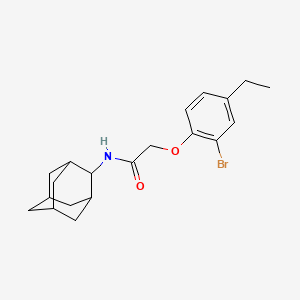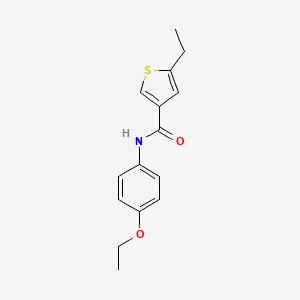
4-(2,3-二甲基苯氧基)-N-(2-甲基苯基)丁酰胺
描述
Compounds with structures similar to 4-(2,3-dimethylphenoxy)-N-(2-methylphenyl)butanamide often exhibit interesting chemical and physical properties. These properties are influenced by the presence of functional groups such as phenoxy, butanamide, and methylphenyl groups, which contribute to their reactivity and potential applications in various fields.
Synthesis Analysis
The synthesis of related compounds typically involves multi-step organic reactions, including condensation, amide formation, and aromatic substitutions. For instance, the synthesis of butanamide derivatives involves steps like N-methylation, mixed anhydride generation, and amide formation with varying yields and conditions specific to the target compound's structure (Noshi, 2014).
Molecular Structure Analysis
Crystallography and spectroscopic techniques like FTIR, NMR, and X-ray diffraction are pivotal in determining the molecular structure of these compounds. These methods help in understanding the crystal system, space group, and unit cell dimensions, revealing the arrangement of molecules in the crystal lattice through hydrogen bonding and other intermolecular interactions (Jebas et al., 2013).
Chemical Reactions and Properties
The chemical reactivity of such compounds can involve interactions with enzymes or undergo transformations under specific conditions. Studies have explored the synthesis and antimicrobial activity of compounds, indicating their potential bioactivity against various microbial strains (Ghorab et al., 2017).
Physical Properties Analysis
The physical properties, including solubility, melting point, and optical rotation, are influenced by the compound's structure. For example, derivatives of butanamide show specific melting ranges and solubility in organic solvents, which are crucial for their application in chemical syntheses and pharmaceutical formulations (Noshi, 2014).
Chemical Properties Analysis
The chemical properties, such as reactivity towards certain reagents or stability under various conditions, are determined by the functional groups present in the compound. Research on similar compounds often focuses on their potential as catalysts, inhibitors, or reactants in chemical reactions, highlighting their versatility in synthetic chemistry and potential applications (Edmondson et al., 2006).
科学研究应用
合成酚类抗氧化剂概述
合成酚类抗氧化剂 (SPA) 通过延缓氧化反应在延长各种工业和商业产品的保质期方面发挥着至关重要的作用。研究重点介绍了 SPA 的环境存在、人类接触和毒性。这些化合物,包括 2,6-二叔丁基-4-甲基苯酚 (BHT) 和 2,4-二叔丁基苯酚 (DBP),已在室内灰尘、室外空气颗粒物、海床沉积物和河水中等不同的环境基质中被检测到。此外,已记录了通过食物摄入、灰尘摄入和使用个人护理产品而导致的人类接触 SPA,某些 SPA 会导致肝毒性、内分泌干扰作用和潜在致癌性。迫切需要未来的研究来探索毒性和环境影响降低的新型 SPA (Liu & Mabury, 2020)。
酚类化合物的天然来源和生物活性
研究广泛探讨了 2,4-二叔丁基苯酚等酚类化合物的天然来源和生物活性,阐明了它们在各种物种中的广泛存在。这些化合物通常是挥发性或精油的主要成分,已对几乎所有测试生物表现出强大的毒性。生物体对它们的产生仍然对它们的自身毒性提出了问题,并表明在产生生物体中具有潜在的调节功能 (Zhao 等,2020)。
吸附和环境归趋
2,4-D 等酚类除草剂的环境归趋一直是重要的研究课题,重点关注它们对土壤、有机物和矿物质的吸附。这些研究对于了解此类化合物在环境中的持久性和迁移率至关重要,这影响了减轻其对生态系统影响的策略 (Werner 等,2012)。
毒理学和健康影响
已探讨了新的精神活性物质 (NPS) 的毒理学特征,包括苯乙胺和苯丙胺,重点介绍了与它们的用途相关的临床效果和健康风险。此类研究有助于更广泛地了解各种化合物(包括酚类抗氧化剂)对人类健康和安全的潜在毒性作用 (Nugteren-van Lonkhuyzen 等,2015)。
属性
IUPAC Name |
4-(2,3-dimethylphenoxy)-N-(2-methylphenyl)butanamide | |
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C19H23NO2/c1-14-9-6-11-18(16(14)3)22-13-7-12-19(21)20-17-10-5-4-8-15(17)2/h4-6,8-11H,7,12-13H2,1-3H3,(H,20,21) | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
ODNRUJLBWNOIMT-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C(C(=CC=C1)OCCCC(=O)NC2=CC=CC=C2C)C | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C19H23NO2 | |
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
297.4 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。



![1-[2-(4-fluorophenoxy)butanoyl]-4-(4-methoxyphenyl)piperazine](/img/structure/B4618761.png)
![4-{4-[(4-isobutylphenyl)sulfonyl]-1-piperazinyl}-4-oxobutanoic acid](/img/structure/B4618765.png)
![2-(3-fluorophenyl)-3-[4-(1-piperidinyl)phenyl]acrylonitrile](/img/structure/B4618772.png)

![dimethyl 3-methyl-5-{[(2-pyridinylthio)acetyl]amino}-2,4-thiophenedicarboxylate](/img/structure/B4618777.png)
![N-(2-chloro-4-methylphenyl)-2-{[5-(4-fluorophenyl)-3-isoxazolyl]methoxy}acetamide](/img/structure/B4618784.png)

![2-(4,6-dimethyl-2-pyrimidinyl)-5-(2-furylmethyl)-6-hydroxy-4-methyl-2,5-dihydro-3H-pyrazolo[4,3-c]pyridin-3-one](/img/structure/B4618802.png)
![N-(3-chloro-4-methylphenyl)-N'-[1-(3-pyridinyl)ethyl]urea](/img/structure/B4618809.png)

![N-(3,4-dichlorophenyl)-N'-[1-(2-fluorobenzyl)-1H-pyrazol-3-yl]thiourea](/img/structure/B4618818.png)
![methyl 2-({[2-(3-methylphenyl)-4-quinolinyl]carbonyl}amino)-5,6-dihydro-4H-cyclopenta[b]thiophene-3-carboxylate](/img/structure/B4618824.png)

![ethyl 5-(aminocarbonyl)-4-methyl-2-[(4-morpholinylacetyl)amino]-3-thiophenecarboxylate](/img/structure/B4618840.png)